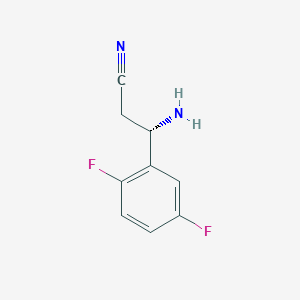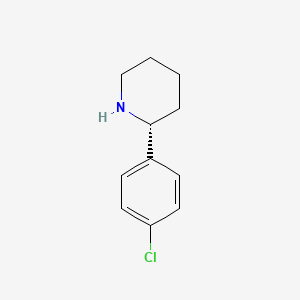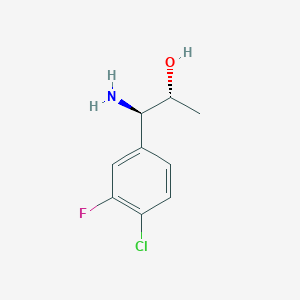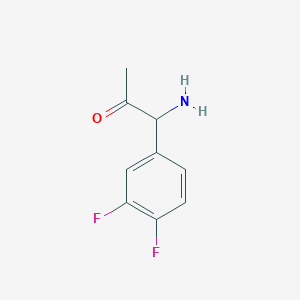
1-Amino-1-(3,4-difluorophenyl)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-(3,4-difluorophenyl)acetone is an organic compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an acetone backbone. It is a valuable chemical in various fields due to its unique properties and reactivity.
Métodos De Preparación
The synthesis of 1-Amino-1-(3,4-difluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorophenylacetone with ammonia under specific conditions to introduce the amino group. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial production methods may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods ensure consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
1-Amino-1-(3,4-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
These reactions are typically carried out under controlled conditions to achieve the desired products with high selectivity and yield .
Aplicaciones Científicas De Investigación
1-Amino-1-(3,4-difluorophenyl)acetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its difluorophenyl group can improve the pharmacokinetic properties of drug candidates.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Amino-1-(3,4-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways .
Comparación Con Compuestos Similares
1-Amino-1-(3,4-difluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-fluorophenyl)acetone: This compound has a single fluorine atom on the phenyl ring, which may result in different reactivity and binding properties.
1-Amino-1-(3,5-difluorophenyl)acetone: The position of the fluorine atoms on the phenyl ring can influence the compound’s chemical behavior and interactions with biological targets.
1-Amino-1-(3,4-dichlorophenyl)acetone: Substituting fluorine with chlorine atoms can significantly alter the compound’s properties, including its reactivity and stability.
The unique combination of the amino group and the 3,4-difluorophenyl group in this compound provides distinct advantages in terms of reactivity and binding affinity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C9H9F2NO |
|---|---|
Peso molecular |
185.17 g/mol |
Nombre IUPAC |
1-amino-1-(3,4-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,12H2,1H3 |
Clave InChI |
PVYWEQCRWTXWLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


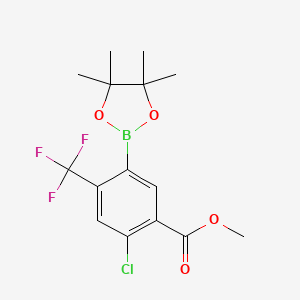
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
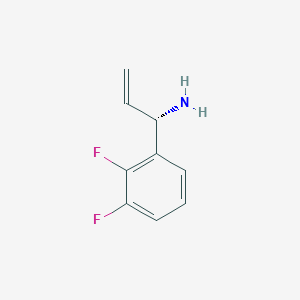
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
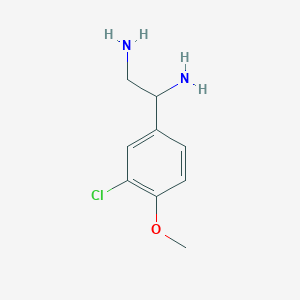
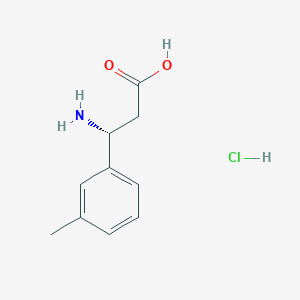
![Tert-butyl 9-(hydroxymethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046361.png)
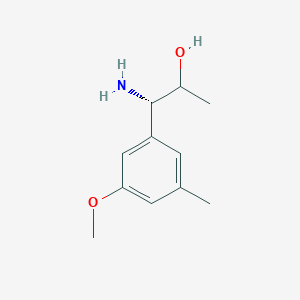
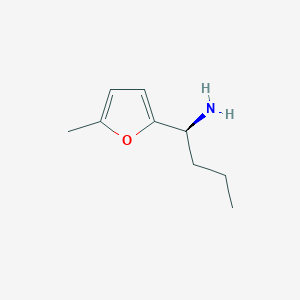
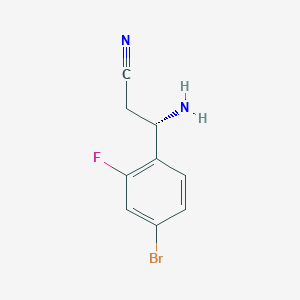
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
